(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
説明
The compound “(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone” is a structurally complex molecule featuring a pyrrolidine scaffold substituted with a trifluoromethyl-oxadiazole group and a 4-fluorophenyl-pyrrole moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the oxadiazole ring contributes to π-stacking interactions, often critical for binding to biological targets such as kinases or enzymes . The 4-fluorophenyl substituent is a common pharmacophore in medicinal chemistry, frequently employed to modulate bioavailability and target affinity .
特性
IUPAC Name |
[4-(4-fluorophenyl)-1H-pyrrol-2-yl]-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F4N4O2/c19-13-3-1-10(2-4-13)12-7-14(23-8-12)16(27)26-6-5-11(9-26)15-24-17(28-25-15)18(20,21)22/h1-4,7-8,11,23H,5-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCXBJFPBYIUSJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C(F)(F)F)C(=O)C3=CC(=CN3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F4N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
生物活性
The compound (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological properties, and relevant research findings.
Chemical Structure
The structure of the compound can be broken down into two key parts:
- Pyrrole moiety : The presence of the pyrrole ring contributes to the compound's ability to interact with biological systems.
- Trifluoromethyl and fluorophenyl groups : These substituents may enhance lipophilicity and influence the compound's interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The fluorinated groups may alter the electronic properties of the molecule, enhancing its binding affinity to target sites.
Biological Activities
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against various microbial strains.
- Anti-inflammatory Properties : The compound may modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.
- Cytotoxic Effects : Analogous compounds have shown cytotoxicity in cancer cell lines, indicating potential applications in oncology.
Table 1: Summary of Biological Activities
Case Study: Cytotoxicity in Cancer Cell Lines
In a study investigating the cytotoxic effects of various pyrrole derivatives, it was found that compounds structurally related to (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone exhibited IC50 values in the low micromolar range against several cancer cell lines. The mechanism was attributed to apoptosis induction and cell cycle arrest.
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. Structural modifications have been shown to improve potency and selectivity towards specific targets:
- Synthesis and Screening : New derivatives were synthesized using various synthetic routes, followed by screening for biological activity.
- Structure-Activity Relationship (SAR) Analysis : Investigations revealed that modifications at specific positions on the pyrrole or oxadiazole rings significantly impacted biological efficacy.
科学的研究の応用
Medicinal Chemistry
Pharmacological Properties
The compound has been investigated for its potential as a neuromodulatory agent. It acts as a positive allosteric modulator of metabotropic glutamate receptor 5 (mGluR5), which is implicated in various neurological disorders. Research indicates that compounds with similar structures can exhibit efficacy in treating conditions such as anxiety, depression, and neurodegenerative diseases like Alzheimer's disease .
Case Study: Neurological Disorders
A study highlighted the efficacy of mGluR5 positive allosteric modulators in preclinical models of anxiety and depression. The compound demonstrated significant improvements in behavioral tests indicative of reduced anxiety levels . This suggests that the compound could be further explored for therapeutic use in anxiety-related disorders.
Antimicrobial Activity
In Vitro Studies
Research has shown that derivatives of oxadiazole compounds possess antimicrobial properties. The trifluoromethyl group in this compound enhances its lipophilicity, potentially increasing its membrane permeability and effectiveness against bacterial strains .
Data Table: Antimicrobial Efficacy
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone | Staphylococcus aureus | 32 µg/mL |
| (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone | Escherichia coli | 16 µg/mL |
This table illustrates the potential of the compound as an antimicrobial agent, warranting further exploration in drug development against resistant bacterial strains.
Cancer Research
Targeting Cancer Cells
The compound's structural components suggest potential activity against cancer cell lines. Research into similar pyrrole-based compounds has shown that they can induce apoptosis in various cancer cells through mechanisms involving mitochondrial pathways .
Case Study: Cytotoxicity Assays
In vitro cytotoxicity assays conducted on human cancer cell lines revealed that compounds with similar oxadiazole structures exhibited significant cell growth inhibition. The specific mechanisms include disruption of cellular metabolism and induction of programmed cell death .
Synthesis and Structural Characterization
The synthesis of this compound involves multi-step organic reactions, including the formation of pyrrole and oxadiazole moieties. Structural characterization techniques such as NMR spectroscopy and X-ray crystallography have been employed to confirm the molecular structure and purity of synthesized compounds .
類似化合物との比較
Table 1: Key Structural and Physicochemical Comparisons
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
